Dihydrokaempferol
Overview
Description
Dihydrokaempferol (DHK), also known as (+)-Aromadendrol, is a type of flavonoid that can be found in a wide range of foods, fruits, plants, and natural sources . It is known for its multiple biological properties including but not limited to anticancer, antihyperglycaemic, anti-inflammatory, and neuroprotective .
Synthesis Analysis
This compound is synthesized from naringenin, a common intermediate of flavonoid biosynthesis. Naringenin is converted into kaempferol via this compound, catalyzed with flavanone 3β-hydroxylase (F3H) and flavonol synthase (FLS) . Once internalized, this compound goes through phase II digestion, and conjugation with glucuronic acid or sulphate being the most probable metabolic pathways .
Molecular Structure Analysis
Molecular simulation studies revealed that this compound contains numerous receptor sites for the BTB and Kelch motifs of the Keap1 polypeptide .
Chemical Reactions Analysis
This compound is a lipophilic flavonoid that is ingested through the intestinal tract. By quantifying the formation of this compound in controlled time course reactions, researchers have devised a technique to assess the activity of flavanone 3-hydroxytransferase (F3H) in grapefruit leaf tissue .
Physical and Chemical Properties Analysis
This compound is a very weakly acidic chemical that is soluble in acetone, chloroform, ethanol, and methanol, and is almost insoluble in water. It has a melting point of approximately 276–278 °C (528.8–532.4 °F) .
Scientific Research Applications
Biosynthesis Pathway Understanding : Dihydrokaempferol plays a crucial role in the biosynthesis of other flavonoids. Patschke and Grisebach (1968) showed that it acts as a precursor for both kaempferol and quercetin in pea plants, supporting the proposed pathway of flavanone → dihydroflavonol → flavonol (Patschke & Grisebach, 1968).
Natural Occurrence and Co-existence : Maier (1967) identified this compound in grapefruits, where it co-occurs with naringenin and kaempferol. This study extended knowledge of dihydroflavonols' occurrence in different plant families (Maier, 1967).
Biological Activities : Redzynia et al. (2009) presented the X-ray structures of this compound, highlighting its potential as an antioxidant due to its ability to inhibit lipid peroxidation and act as a superoxide radical scavenger (Redzynia et al., 2009).
Medical Applications : Wu et al. (2016) explored engeletin (this compound 3-rhamnoside) for its anti-inflammatory properties in a mouse model of lipopolysaccharide-induced endometritis, suggesting its therapeutic potential (Wu et al., 2016).
Analytical Techniques : Owens et al. (2002) developed a capillary electrophoresis method for the separation, detection, and quantification of this compound, demonstrating its applicability in studying enzyme activities in plants (Owens et al., 2002).
Source of Bioactive Flavonoids : Pietarinen et al. (2006) found that aspen knots are a rich source of this compound, indicating its abundance in certain tree species and potential for extraction (Pietarinen et al., 2006).
Flavonoid Synthesis Research : Lukačin et al. (2003) described the enzyme flavonol synthase from Citrus unshiu, which can convert this compound to kaempferol, providing insight into the flavonoid biosynthesis pathway (Lukačin et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADQINQHPQKXNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274279 | |
Record name | 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724434-08-6 | |
Record name | 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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